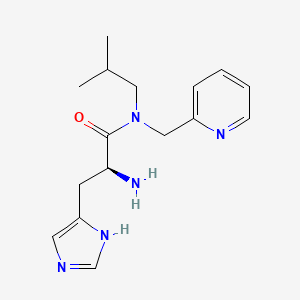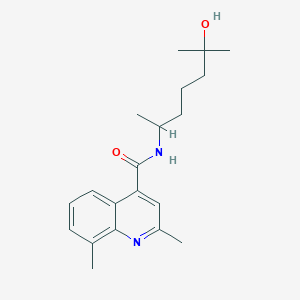![molecular formula C17H22N2O2S B5901468 N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5901468.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPT or 3-(3,5-dimethylphenoxy)-N,N,2-trimethylpropan-1-amine.
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to act as a pheromone that stimulates the olfactory receptors in animals, leading to an increase in feed intake and growth performance. In plants, DMPT is believed to enhance nutrient uptake and photosynthesis, leading to an increase in growth and yield.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals, such as an increase in feed intake, growth performance, and nutrient utilization. In addition, DMPT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects. In plants, DMPT has been shown to enhance nutrient uptake and photosynthesis, leading to an increase in growth and yield.
実験室実験の利点と制限
One of the main advantages of using DMPT in lab experiments is its ability to enhance the growth and performance of various organisms, which can lead to more accurate and reliable results. However, one of the limitations of using DMPT is its potential to interfere with the natural behavior and physiology of the organisms being studied, which may affect the validity of the results.
将来の方向性
There are several future directions for the research and development of DMPT. One potential direction is to further investigate the mechanism of action of DMPT, which may provide insights into its potential applications in various fields. Another potential direction is to explore the use of DMPT in combination with other compounds to enhance its effects and minimize its limitations. Additionally, further research is needed to investigate the long-term effects of DMPT on the health and well-being of the organisms being studied.
合成法
The synthesis of DMPT involves the reaction of 3,5-dimethylphenol with 2-bromoethylamine hydrobromide in the presence of a base. The resulting product is then reacted with methyl isothiocyanate to obtain DMPT. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields such as animal husbandry, aquaculture, and plant growth promotion. In animal husbandry, DMPT has been shown to improve feed intake, growth performance, and nutrient utilization in various species such as pigs, chickens, and fish. In aquaculture, DMPT has been used as a feed additive to enhance the growth and survival rate of various fish species. In addition, DMPT has also been studied for its potential application in plant growth promotion, where it has been shown to enhance the growth and yield of various crops.
特性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-8-12(2)10-15(9-11)21-7-6-19(5)17(20)16-13(3)18-14(4)22-16/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJHVQDNUKDBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN(C)C(=O)C2=C(N=C(S2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5901395.png)
![(2-sec-butoxy-3-methoxybenzyl)[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5901400.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5901403.png)
![N~2~-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5901404.png)

![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)

![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)
![3-[3-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5901441.png)
amine](/img/structure/B5901452.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)